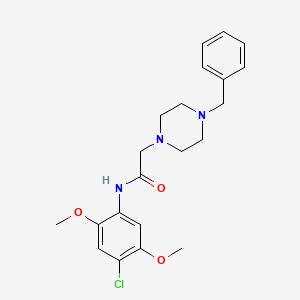![molecular formula C14H19NO B3012192 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol CAS No. 1852047-62-1](/img/structure/B3012192.png)
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a chiral compound that belongs to the class of beta-adrenergic agonists. The compound is also known as Clenbuterol, and it has been used as a bronchodilator for the treatment of asthma and other respiratory disorders. However, the use of Clenbuterol as a performance-enhancing drug is prohibited in many sports due to its stimulant and anabolic effects.
Mechanism of Action
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the stimulation of the sympathetic nervous system, which results in an increase in heart rate, blood pressure, and bronchodilation. The compound also has anabolic effects, which means that it promotes muscle growth and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol are varied and depend on the dose and duration of exposure. The compound has been shown to increase heart rate, blood pressure, and cardiac output. It also has bronchodilator effects, which means that it relaxes the smooth muscles of the airways and improves breathing. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been shown to have anabolic effects, which means that it promotes muscle growth and protein synthesis.
Advantages and Limitations for Lab Experiments
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has several advantages for lab experiments. It has been extensively studied, and its effects are well-documented. Additionally, it is relatively easy to synthesize and is commercially available. However, there are also limitations to its use in lab experiments. The compound is known to have stimulant and anabolic effects, which can complicate the interpretation of results. Additionally, the compound has been banned in many sports, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol. One area of research is the development of new analogs of the compound with improved selectivity and efficacy. Another area of research is the study of the compound's effects on different tissues and organs, such as the liver and kidneys. Additionally, the compound's potential use in the treatment of muscle wasting disorders and heart failure warrants further investigation. Finally, the compound's potential as a performance-enhancing drug and its effects on athletic performance require further study.
In conclusion, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol involves the reaction of 4-amino-3-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reductive amination reaction with 2-butanone and sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have bronchodilator effects and has been used for the treatment of asthma and other respiratory disorders. The compound has also been investigated for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied for its potential use in the treatment of muscle wasting disorders, as it has been shown to have anabolic effects.
properties
IUPAC Name |
3-methyl-1-phenyl-2-(prop-2-ynylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-13(11(2)3)14(16)12-8-6-5-7-9-12/h1,5-9,11,13-16H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPCYAIRPLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

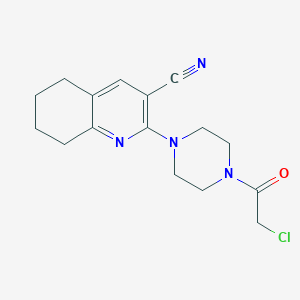
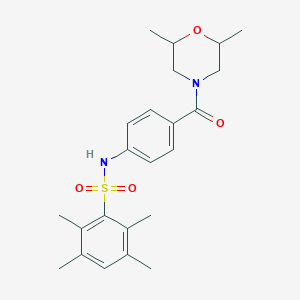
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)
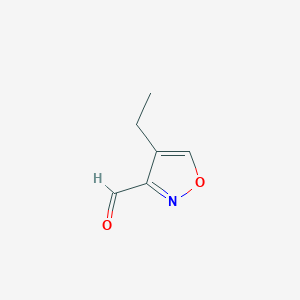
![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)
![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)


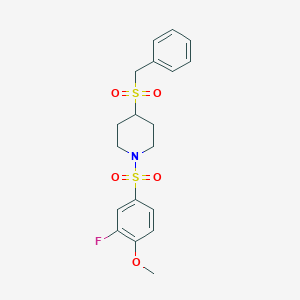
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
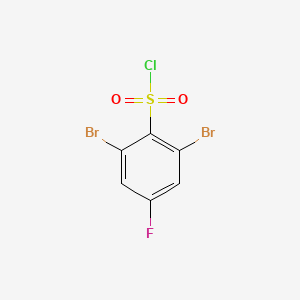
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
